(3R,4R)-3-Amino-4-hydroxypentanoic acid

Catalog No.
S1767721
CAS No.
192003-00-2
M.F
C5H11NO3
M. Wt
133,15 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3R,4R)-3-Amino-4-hydroxypentanoic acid

CAS Number

192003-00-2

Product Name

(3R,4R)-3-Amino-4-hydroxypentanoic acid

IUPAC Name

(3R,4R)-3-amino-4-hydroxypentanoic acid

Molecular Formula

C5H11NO3

Molecular Weight

133,15 g/mole

InChI

InChI=1S/C5H11NO3/c1-3(7)4(6)2-5(8)9/h3-4,7H,2,6H2,1H3,(H,8,9)/t3-,4-/m1/s1

InChI Key

NIVRJEWVLMOZNV-QWWZWVQMSA-N

SMILES

CC(C(CC(=O)O)N)O

Synonyms

(3R,4R)-3-Amino-4-hydroxypentanoicacid;192003-00-2;L-|A-Homothreonine;AC1NWJD8;SCHEMBL8512729;CTK8B8658;MolPort-023-331-262;ZINC2386834;ANW-60982;AJ-35392;AK-75944;KB-207531;TC-149727;(R)-3-[(R)-1-Hydroxyethyl]-beta-alanine

Canonical SMILES

CC(C(CC(=O)O)N)O

Isomeric SMILES

C[C@H]([C@@H](CC(=O)O)N)O

(3R,4R)-3-Amino-4-hydroxypentanoic acid is an organic compound notable for its specific stereochemistry, characterized by the presence of both an amino group and a hydroxyl group on a pentanoic acid backbone. Its molecular formula is C5H11NO3C_5H_{11}NO_3, and it has a molecular weight of approximately 133.146 g/mol. The compound exists as a chiral molecule, which means it can exist in different spatial arrangements that can lead to different biological activities and chemical reactivities .

The mechanism of action of (3R,4R)-AHPA is not fully understood at this time. Some research suggests potential activity in biological systems, but further investigation is needed to elucidate its specific mechanisms [, ].

Protein Synthesis and Enzyme Function:

  • (3R,4R)-3-Amino-4-hydroxypentanoic acid can be incorporated into peptides and proteins to study their structure, function, and stability. This allows researchers to investigate how the presence of this non-canonical amino acid affects protein folding, interactions with other molecules, and overall activity.

Metabolic Studies:

  • The compound can be used to trace metabolic pathways and understand how organisms process and utilize this amino acid. Researchers can employ radiolabeled versions of (3R,4R)-3-Amino-4-hydroxypentanoic acid to monitor its uptake, metabolism, and excretion.

Development of New Drugs and Therapeutics:

  • Due to its structural similarity to threonine, (3R,4R)-3-Amino-4-hydroxypentanoic acid has potential applications in the design of novel drugs. It can be used as a building block for peptidomimetics, which are molecules that mimic the structure and function of natural peptides but offer improved properties like stability and bioavailability.

Investigation of Neurological Disorders:

  • Some studies suggest that (3R,4R)-3-Amino-4-hydroxypentanoic acid may play a role in certain neurological disorders. Research is ongoing to explore its potential involvement in conditions like amyotrophic lateral sclerosis (ALS) and Alzheimer's disease.

  • Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using agents such as potassium permanganate or chromium trioxide.
  • Reduction: The amino group can be reduced to an amine using reducing agents like hydrogen gas in the presence of metal catalysts.
  • Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in acidic medium.
  • Reduction: Hydrogen gas with palladium catalyst.
  • Substitution: Thionyl chloride for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.

Major Products

  • Oxidation: Formation of a keto acid.
  • Reduction: Formation of a primary amine.
  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

(3R,4R)-3-Amino-4-hydroxypentanoic acid has been studied for its potential roles in biological systems. It may act as a precursor to biologically active compounds and is involved in various metabolic pathways. Its mechanism of action often involves interactions with specific enzymes or receptors, where the amino and hydroxyl groups allow for hydrogen bonding and ionic interactions that can modulate enzyme activity .

The synthesis of (3R,4R)-3-Amino-4-hydroxypentanoic acid typically involves chiral starting materials or catalysts to ensure the correct stereochemistry. Common synthetic routes include:

  • Reduction of Keto Acids: Starting from a corresponding keto acid, followed by amination and hydroxylation.
  • Biocatalytic Processes: Utilizing enzymes to catalyze specific reactions for high enantiomeric purity, which is advantageous for reducing purification steps .

This compound has several applications across various fields:

  • Chemistry: It serves as a chiral building block in the synthesis of complex molecules.
  • Biology: It is studied for its role in metabolic pathways and as a precursor to biologically active compounds.
  • Medicine: Investigated for potential therapeutic effects, including drug development.
  • Industry: Used in the production of fine chemicals and as an intermediate in synthesizing various compounds .

The interaction studies involving (3R,4R)-3-Amino-4-hydroxypentanoic acid focus on its ability to influence enzyme activity and metabolic pathways. Its unique stereochemistry allows it to fit into active sites of enzymes, potentially acting as an inhibitor or activator, thus affecting biochemical processes such as amino acid metabolism and neurotransmitter synthesis .

Similar Compounds

  • (2R,3R,4R)-2-Amino-4-hydroxy-3-methylpentanoic acid: This compound has a similar structure but includes a methyl group at the third carbon.
  • 4-Hydroxyisoleucine: An amino acid with a hydroxyl group but differing stereochemistry and side chain.
  • (3S,4S)-3-Amino-4-hydroxypentanoic acid hydrochloride: The enantiomer with different stereochemistry that may exhibit varying biological activities.
  • (3R,4R)-3-Amino-4-hydroxyhexanoic acid hydrochloride: A homolog with an additional carbon leading to different properties.

Uniqueness

(3R,4R)-3-Amino-4-hydroxypentanoic acid is distinguished by its specific stereochemistry, which results in unique biological activities and chemical reactivities compared to its isomers and similar compounds. This uniqueness makes it particularly valuable for research and industrial applications where stereochemistry plays a crucial role .

The systematic nomenclature of (3R,4R)-3-Amino-4-hydroxypentanoic acid follows IUPAC conventions, with the compound formally designated as (3R,4R)-3-amino-4-hydroxypentanoic acid. The stereochemical descriptors (3R,4R) indicate the absolute configuration at the third and fourth carbon atoms, which are critical for the compound's biological activity and chemical behavior. Alternative nomenclature includes L-beta-Homothreonine, reflecting its structural relationship to the proteinogenic amino acid threonine.

The molecular formula C₅H₁₁NO₃ represents the free base form, with a molecular weight of 133.15 g/mol. The compound features a pentanoic acid backbone with an amino group (-NH₂) at the 3-position and a hydroxyl group (-OH) at the 4-position. This structural arrangement classifies it as a beta-amino acid, where the amino group is attached to the beta-carbon (two carbons away from the carboxylate group). The stereochemical configuration is absolutely defined, with both stereocenters exhibiting R-configuration according to Cahn-Ingold-Prelog priority rules.

In its salt form, (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride carries the molecular formula C₅H₁₂ClNO₃ and molecular weight of 169.61 g/mol. The hydrochloride formation enhances solubility and stability characteristics, making it more suitable for pharmaceutical applications and research purposes. The compound exhibits multiple synonyms in chemical databases, including H-L-beta-HThr-OH and 3-amino-2,3,5-trideoxy-D-threo-pentonic acid.

Historical Context of Discovery and Early Characterization

The historical development of (3R,4R)-3-Amino-4-hydroxypentanoic acid research traces back to early investigations of amino acid metabolism and threonine biosynthesis. Pioneering work in the 1950s established fundamental understanding of threonine synthesis from homoserine, involving enzymatic processes that would later inform synthetic approaches to related compounds. The enzymatic conversion of homoserine to threonine was demonstrated to involve two distinct steps: formation of a stable intermediary product from homoserine and ATP, followed by conversion to threonine by a separate enzyme.

Research into beta-amino acids gained significant momentum in the 1990s, particularly through the work of Dieter Seebach and Samuel Gellman, who published early studies on beta-peptides in 1996. These investigations revealed that beta-amino acids, including derivatives like (3R,4R)-3-Amino-4-hydroxypentanoic acid, possessed unique conformational properties and resistance to proteolytic degradation. The recognition that beta-amino acids could form well-ordered secondary structures consisting of helices, turns, and sheets revolutionized peptide design strategies.

Natural occurrence studies identified beta-amino acids in various biological systems, though (3R,4R)-3-Amino-4-hydroxypentanoic acid itself appears to be primarily a synthetic derivative rather than a naturally occurring compound. The metabolic pathway of beta-aminoisobutyric acid, a related beta-amino acid, was established through studies showing its formation from thymine catabolism, providing insights into beta-amino acid metabolism more broadly.

Position Within Beta-Amino Acid Classification Systems

Beta-amino acids represent a distinct class of amino acids characterized by the positioning of the amino group on the beta-carbon, creating a three-carbon spacer between the amino and carboxyl termini. This structural feature distinguishes them from alpha-amino acids, which constitute the standard building blocks of proteins. The classification system for beta-amino acids considers both the carbon substitution pattern and stereochemical configuration.

Within the beta-amino acid taxonomy, compounds are categorized as beta-2 or beta-3 amino acids based on the carbon bearing the organic residue group. (3R,4R)-3-Amino-4-hydroxypentanoic acid represents a beta-3 amino acid, as the amino group resides on the carbon adjacent to the backbone substituent. This classification has important implications for conformational behavior and biological activity.

The structural diversity of beta-amino acids encompasses both achiral and chiral variants, with (3R,4R)-3-Amino-4-hydroxypentanoic acid belonging to the chiral category due to its defined stereochemistry. Chiral beta-amino acids exhibit enhanced biological activities compared to their achiral counterparts, reflecting the importance of three-dimensional molecular recognition in biological systems.

XLogP3

-3.7

Wikipedia

3-amino-2,3,5-trideoxy-D-threo-pentonic acid

Dates

Modify: 2023-08-15

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